molecular formula C15H26O B7948994 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-

Cat. No. B7948994
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-UHFFFAOYSA-N
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Description

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- is a natural product found in Lonicera japonica, Lantana camara, and other organisms with data available.
See also: Chamaemelum nobile flower (part of).

Scientific Research Applications

  • Insect Dehydrogenase Studies : (Sen & Garvin, 1995) synthesized labeled compounds similar to 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- for researching insect farnesol and farnesal dehydrogenase, key enzymes in juvenile hormone biosynthesis.

  • Neurodegenerative Disease Treatment : The therapeutic potential of nerolidol, a compound related to 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, in treating neurodegenerative diseases is highlighted by (Carvalho et al., 2017). It shows activities such as anticholinesterase, antioxidant, and anti-inflammatory, indicating its promise for drug development.

  • Squalene Synthetase Inhibition : Research by (de Montellano et al., 1977) on farnesol analogues, structurally similar to 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, has shown inhibition of squalene synthetase, crucial for cholesterol biosynthesis.

  • Preparative Liquid Chromatographic Separation : Farnesol, related to 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, has been separated using liquid chromatography for applications in perfumery and synthesis, as studied by (Warthen, 1980).

  • Pharmacological and Biological Activities : Nerolidol's various pharmacological and biological activities, including its use in cosmetics and potential medicinal benefits, are detailed by (Chan et al., 2016).

  • Terpenoid Synthesis : Research on isoprene oligomerization to create compounds including trans-β-farnesene, structurally related to 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, was conducted by (Akutagawa et al., 1978).

  • Oral Disease Treatment : The potential of compounds including 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- (nerolidol) in treating oral diseases is explored in a study by (Madhumathi & Vijayakumar, 2014).

  • Photodynamic Therapy : (Ertem et al., 2018) investigated novel metallophthalocyanines, including compounds substituted with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, for photodynamic therapy applications.

properties

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022247
Record name Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

114.00 °C. @ 1.00 mm Hg
Details The Good Scents Company Information System
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7212-44-4
Record name Nerolidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7212-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Further, 0.5 ml of quinoline and 20 g of 0.25% Pd-Lindlar catalyst was added in a solution of 1,280 g of the said dehydronerolidol in 2,000 ml of n-hexane and the mixture was hydrogenated at room temperature and normal pressure. After post-treatment, the reaction mixture was subjected to vacuum distillation to give 1,170 g of nerolidol having b.p. 105° - 110° C. (0.5 mmHg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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